2-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that features both an indole and a triazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reaction: The indole and triazole derivatives are coupled using an acylation reaction to form the final compound.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for yield and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole ring.
Reduction: Reduction reactions could target the triazole ring or other reducible functional groups.
Substitution: The compound can undergo substitution reactions, especially at the indole ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes.
Receptor Binding: It may bind to specific receptors in biological systems.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The indole and triazole moieties may play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide: Lacks the methoxy group.
2-(4-methoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)acetamide: Contains a phenyl ring instead of an indole ring.
Uniqueness
The presence of both the methoxy group and the indole-triazole combination may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H13N5O2 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C13H13N5O2/c1-20-11-4-2-3-10-9(11)5-6-18(10)7-12(19)16-13-14-8-15-17-13/h2-6,8H,7H2,1H3,(H2,14,15,16,17,19) |
InChI Key |
QKVDJMCTJBYDBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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